molecular formula C10H14N2O2 B6178081 7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid CAS No. 1539121-35-1

7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Cat. No.: B6178081
CAS No.: 1539121-35-1
M. Wt: 194.2
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Description

7,7-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a complex organic compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds containing two nitrogen atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves multi-step organic reactions. One common method is the cyclization of appropriately substituted hydrazines with diketones or β-keto esters under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and pressure need to be carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize by-products. Continuous flow chemistry and other modern techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 7,7-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.

Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, substituted indazoles, and adducts formed through electrophilic addition.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, 7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is studied for its potential biological activities. It has shown promise in various assays, including antimicrobial, antiviral, and anticancer activities.

Medicine: The compound is being investigated for its therapeutic potential. Its derivatives may serve as lead compounds in the development of new drugs for treating various diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • 5,5-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

  • 7,7-Dimethyl-1,4-dioxo-2,3,4,5,6,7-hexahydro-1H-inden-2-yl)acetic acid

Uniqueness: 7,7-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is unique due to its specific structural features, such as the presence of the dimethyl groups and the tetrahydro indazole ring. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

1539121-35-1

Molecular Formula

C10H14N2O2

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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